molecular formula H8O12S2Z B1593208 Zirconium sulfate tetrahydrate CAS No. 7446-31-3

Zirconium sulfate tetrahydrate

Cat. No. B1593208
Key on ui cas rn: 7446-31-3
M. Wt: 355.4 g/mol
InChI Key: NLOQZPHAWQDLQW-UHFFFAOYSA-J
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Patent
US04822575

Procedure details

A zirconium sulfate solution was prepared by dissolving commercial zirconium sulfate tetrahydrate in distilled water. Analysis of the solution gave a zirconium content of 195 grams per liter (expressed as ZrO2) and a sulfate content of 338 grams per liter (expressed as SO4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
zirconium sulfate
Name
zirconium

Identifiers

REACTION_CXSMILES
O.O.O.O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12]>O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Zr:10] |f:0.1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
zirconium sulfate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
Name
zirconium
Type
product
Smiles
[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04822575

Procedure details

A zirconium sulfate solution was prepared by dissolving commercial zirconium sulfate tetrahydrate in distilled water. Analysis of the solution gave a zirconium content of 195 grams per liter (expressed as ZrO2) and a sulfate content of 338 grams per liter (expressed as SO4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12]>O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Zr:10] |f:0.1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04822575

Procedure details

A zirconium sulfate solution was prepared by dissolving commercial zirconium sulfate tetrahydrate in distilled water. Analysis of the solution gave a zirconium content of 195 grams per liter (expressed as ZrO2) and a sulfate content of 338 grams per liter (expressed as SO4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
zirconium sulfate
Name
zirconium

Identifiers

REACTION_CXSMILES
O.O.O.O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12]>O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Zr:10] |f:0.1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
zirconium sulfate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
Name
zirconium
Type
product
Smiles
[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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